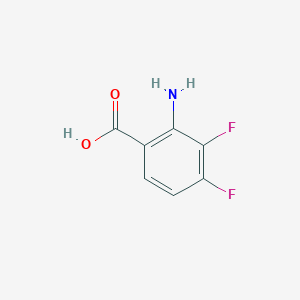

2-氨基-3,4-二氟苯甲酸

描述

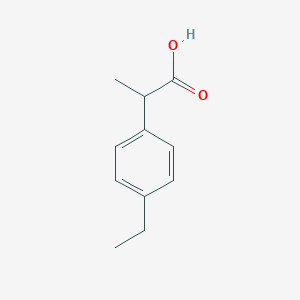

2-Amino-3,4-difluorobenzoic acid is a compound that belongs to the class of aminobenzoic acids, which are derivatives of benzoic acid with an amino group attached to the benzene ring. The presence of fluorine atoms on the ring influences the electronic properties and reactivity of the molecule. Although the provided papers do not directly discuss 2-amino-3,4-difluorobenzoic acid, they provide insights into the behavior of similar compounds, which can be extrapolated to understand the characteristics of the title compound.

Synthesis Analysis

The synthesis of aminobenzoic acids can involve various methods, including reactions with acetylenic hydroxy nitriles. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to yield a new class of unnatural amino acids in a zwitterionic form . This suggests that similar synthetic routes could potentially be applied to synthesize derivatives like 2-amino-3,4-difluorobenzoic acid.

Molecular Structure Analysis

The molecular structure of aminofluorobenzoic acids has been studied to evaluate the influence of intramolecular interactions, such as hydrogen bonding and repulsion effects, on their conformational isomerism . These studies are crucial for understanding the molecular geometry and potential reactivity of 2-amino-3,4-difluorobenzoic acid.

Chemical Reactions Analysis

Aminobenzoic acids can participate in various chemical reactions, leading to the formation of different products depending on the substituents on the benzene ring and the reaction conditions. For example, 4-aminobenzoic acid can act as an organic catalyst in the conversion of α,β-acetylenic γ-hydroxy nitrile to a furanone derivative . This indicates that 2-amino-3,4-difluorobenzoic acid may also be involved in similar reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acids can be characterized using various spectroscopic techniques. The FT-Raman and FT-IR spectra of 2-amino-4,5-difluorobenzoic acid have been recorded, and the equilibrium geometry, vibrational frequencies, and thermodynamic functions have been calculated using ab initio and density functional methods . These analyses provide a foundation for understanding the properties of closely related compounds like 2-amino-3,4-difluorobenzoic acid.

科学研究应用

光谱分析

2-氨基-3,4-二氟苯甲酸已被研究其光谱特性,具体通过傅里叶变换拉曼和傅里叶变换红外光谱。这些分析为化合物的平衡几何构型、振动频率和热力学函数提供了宝贵的见解。这些详细的光谱数据对于理解该化合物的分子结构和行为至关重要,支持其在材料科学和化学中的潜在应用(Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007)。

糖类分析

在另一个应用中,2-氨基苯甲酸(一种结构相关的化合物)已被用作N-糖类的标记试剂,增强了质谱灵敏度。这种应用在糖类组学和生物治疗单克隆抗体分析中尤为重要,它简化了糖类谱图并提高了鉴定灵敏度。虽然并不直接涉及2-氨基-3,4-二氟苯甲酸,但这种用途突显了氨基取代苯甸酸在生化分析中的更广泛潜力(Hronowski, Wang, Sosic, & Wei, 2020)。

导电聚合物

已经探索了氨基苯甸酸的电化学聚合,包括类似于2-氨基-3,4-二氟苯甸酸的化合物,用于制备导电聚合物。这些材料在电子设备中具有潜在应用,展示了该化合物在材料科学中的实用性。从氨基苯甸酸衍生的聚合物的研究突显了这些化合物的多功能性和功能适应性(Thiemann & Brett, 2001)。

肽链合成

已经实现了氨基苯甸酸衍生物的纳生肽链中的合成,展示了该化合物在合成异氨基酸和大环肽中的实用性。这种应用在合成生物学和制药领域尤为重要,新型氨基酸可以导致新型治疗剂的开发(Katoh & Suga, 2020)。

纳米颗粒制备

一项关于将4-氨基苯甸酸共价接枝到多壁碳纳米管上,用于银纳米颗粒的电化学结晶的研究展示了在催化和传感器开发中的潜在应用。虽然这项研究涉及不同的异构体,但它展示了功能化苯甸酸如何可以作为纳米技术应用的平台(Gao, Guo, Wang, & Li, 2007)。

安全和危害

The safety information for 2-Amino-3,4-difluorobenzoic acid indicates that it should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also advised to ensure adequate ventilation and avoid dust formation .

属性

IUPAC Name |

2-amino-3,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCKBMHGMGFYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627018 | |

| Record name | 2-Amino-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,4-difluorobenzoic acid | |

CAS RN |

158580-94-0 | |

| Record name | 2-Amino-3,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158580-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)